1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3NO3S and a molecular weight of 358.13 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring or the propan-2-one moiety.
Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in substitution and reduction reactions. The trifluoromethylthio group enhances its stability and reactivity under specific conditions .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has an additional bromine atom, which may alter its reactivity and applications.
1-Bromo-3-(5-nitro-2-(trifluoromethyl)phenyl)propan-2-one: Lacks the thio group, which can significantly change its chemical properties and uses.
Properties
Molecular Formula |
C10H7BrF3NO3S |
---|---|
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1-bromo-3-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3NO3S/c11-5-8(16)4-6-3-7(15(17)18)1-2-9(6)19-10(12,13)14/h1-3H,4-5H2 |
InChI Key |
LFIQWPBVKHICMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
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